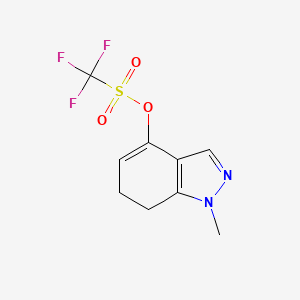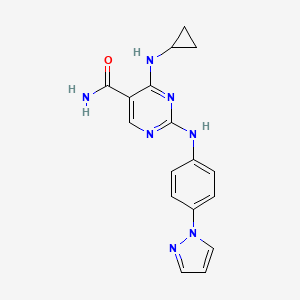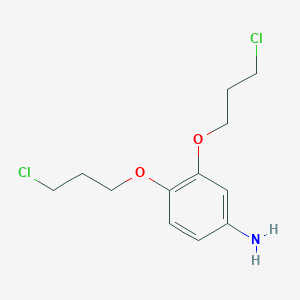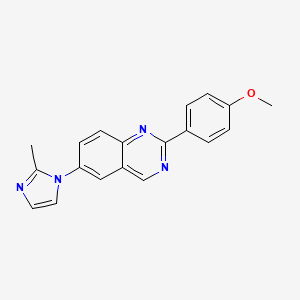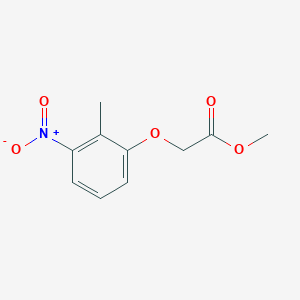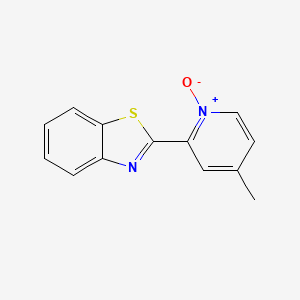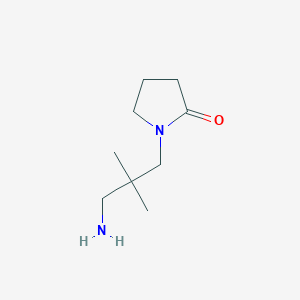
1-(3-Amino-2,2-dimethylpropyl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Amino-2,2-dimethylpropyl)pyrrolidin-2-one is a compound belonging to the class of pyrrolidinones, which are five-membered lactams. These compounds are known for their diverse biological activities and are commonly found in both natural and synthetic products. Pyrrolidinones are versatile synthons in organic synthesis due to their rich reactivity and are widely used in medicinal chemistry .
Métodos De Preparación
The synthesis of 1-(3-Amino-2,2-dimethylpropyl)pyrrolidin-2-one can be achieved through various methods. One common approach involves the amination and cyclization of functionalized acyclic substrates. Another method includes the oxidation of pyrrolidine derivatives. Industrial production methods often involve the ring expansion of β-lactams or cyclopropylamides . The reaction conditions typically require specific oxidants and additives to achieve the desired selectivity and yield .
Análisis De Reacciones Químicas
1-(3-Amino-2,2-dimethylpropyl)pyrrolidin-2-one undergoes several types of chemical reactions, including:
Reduction: The compound can be reduced to form various derivatives, depending on the reagents and conditions used.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the compound to introduce different functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
1-(3-Amino-2,2-dimethylpropyl)pyrrolidin-2-one has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 1-(3-Amino-2,2-dimethylpropyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects through a domino process that includes the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . These reactions lead to the formation of biologically active intermediates that interact with various cellular targets, resulting in the observed biological activities .
Comparación Con Compuestos Similares
1-(3-Amino-2,2-dimethylpropyl)pyrrolidin-2-one can be compared with other similar compounds, such as:
Pyrrolone derivatives: These compounds exhibit diverse biological activities, including anti-inflammatory, analgesic, and antibacterial properties.
Pyrrolidinone cognition enhancers: Compounds like piracetam and oxiracetam are known for their unique selectivity for brain areas involved in knowledge acquisition and memory processes.
The uniqueness of this compound lies in its specific structural features and the resulting biological activities, which make it a valuable compound in various fields of research and industry .
Propiedades
Fórmula molecular |
C9H18N2O |
|---|---|
Peso molecular |
170.25 g/mol |
Nombre IUPAC |
1-(3-amino-2,2-dimethylpropyl)pyrrolidin-2-one |
InChI |
InChI=1S/C9H18N2O/c1-9(2,6-10)7-11-5-3-4-8(11)12/h3-7,10H2,1-2H3 |
Clave InChI |
AALHNWPWYDBBGI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CN)CN1CCCC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


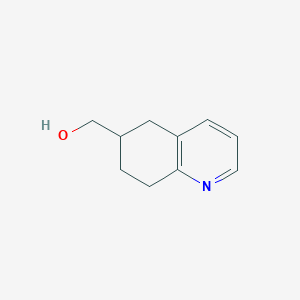
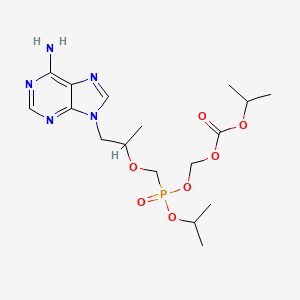
![2-[3-oxo-3-[4-(thiophene-2-carbonyl)piperazin-1-yl]propyl]-3H-quinazolin-4-one](/img/structure/B13868946.png)
![2-[3-[4-(3-methyl-1-benzofuran-2-carbonyl)piperazin-1-yl]-3-oxopropyl]-3H-quinazolin-4-one](/img/structure/B13868953.png)
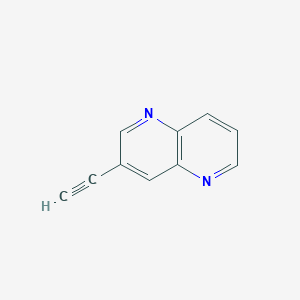

![4,5-dichloro-2-N-[2-(dimethylamino)ethyl]benzene-1,2-diamine](/img/structure/B13868970.png)
